molecular formula C10H13N3O4 B13499824 tert-Butyl (2-nitropyridin-3-yl)carbamate

tert-Butyl (2-nitropyridin-3-yl)carbamate

Cat. No.: B13499824
M. Wt: 239.23 g/mol
InChI Key: OJYAKOQRTOAEHH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (2-nitropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Chemical Reactions Analysis

tert-Butyl (2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-nitropyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

tert-Butyl (2-nitropyridin-3-yl)carbamate can be compared with other similar compounds such as:

    tert-Butyl (5-nitropyridin-3-yl)carbamate: Similar in structure but with the nitro group at a different position.

    tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Contains a hydroxyl group instead of a nitro group.

    tert-Butyl (2-amino-3-pyridinyl)methylcarbamate: Contains an amino group instead of a nitro group.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

tert-butyl N-(2-nitropyridin-3-yl)carbamate

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-5-4-6-11-8(7)13(15)16/h4-6H,1-3H3,(H,12,14)

InChI Key

OJYAKOQRTOAEHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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